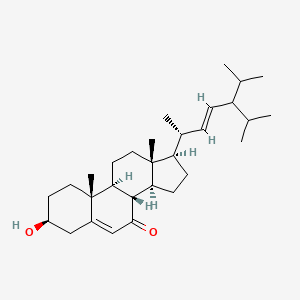![molecular formula C22H34O19 B1250266 2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid](/img/structure/B1250266.png)
2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Solubility Characteristics : Zhang et al. (2012) investigated the solubility of substances related to the structure of the compound , such as protocatechuic aldehyde, caffeic acid, d-galactose, and d-raffinose pentahydrate, in ethanol–water solutions. The study found significant differences in solubility patterns depending on the solvent mixtures and temperature, indicating the potential relevance of solvent choice in applications involving similar complex organic molecules (Zhang, Gong, Wang, & Qu, 2012).
Synthesis and Application in Biomolecular Studies : Guttenberger et al. (2016) synthesized arsenic-containing cyclic ethers related in structure to the compound , highlighting the relevance of such compounds as model compounds for studying naturally-occurring arsenolipids in biological systems (Guttenberger, Glabonjat, Jensen, Zangger, & Francesconi, 2016).
Role in Synthesis of Nucleosides and Potential Biological Applications : The compound's structure is reminiscent of intermediates used in the synthesis of conformationally locked carbocyclic nucleosides, as described by Hřebabecký et al. (2006). These nucleosides have potential applications in medicinal chemistry, indicating the broader relevance of such structures in drug design and biological research (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Molecular Interactions and Biological Activity
The complexity of the compound suggests potential interactions with biological systems or utilization in the synthesis of biologically active compounds.
Antioxidant Design and Biological Activity : Manfredini et al. (2000) explored molecular combinations of antioxidants that are structurally related to the compound . The study focused on designing and testing these combinations for radical scavenging activities, offering insights into the potential of such complex molecules in therapeutic applications and as models for studying oxidative stress (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Synthesis and Biological Evaluation of Nucleosides : Liu et al. (2000) discussed the synthesis of nucleosides, including those structurally similar to the compound . This research demonstrates the potential utility of such molecules in the development of therapeutic agents, especially considering their antiviral activity against pathogens like HIV-1 and HBV (Liu, Luo, Mozdziesz, Lin, Dutschman, Gullen, Cheng, & Sartorelli, 2000).
Propriétés
Nom du produit |
2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid |
|---|---|
Formule moléculaire |
C22H34O19 |
Poids moléculaire |
602.5 g/mol |
Nom IUPAC |
2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C22H34O19/c23-4-7-12(30)14(32)18(36-7)40-17-13(31)8(5-24)37-20(17)39-16-9(6-25)38-19(15(16)33)41-22(21(34)35,3-11(28)29)2-1-10(26)27/h7-9,12-20,23-25,30-33H,1-6H2,(H,26,27)(H,28,29)(H,34,35)/t7-,8-,9-,12-,13-,14-,15-,16-,17-,18-,19-,20-,22?/m1/s1 |
Clé InChI |
RGAMJCJDWKLDHT-CLHZHDFYSA-N |
SMILES isomérique |
C(CC(CC(=O)O)(C(=O)O)O[C@@H]1[C@@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O |
SMILES canonique |
C(CC(CC(=O)O)(C(=O)O)OC1C(C(C(O1)CO)OC2C(C(C(O2)CO)O)OC3C(C(C(O3)CO)O)O)O)C(=O)O |
Synonymes |
citric acid tririboside ribocitrin triribofuranosylcitrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline](/img/structure/B1250184.png)
![4-[2-(4-azidophenyl)-4-(3-iodophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B1250185.png)
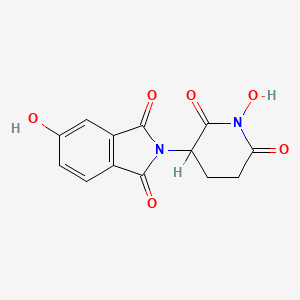
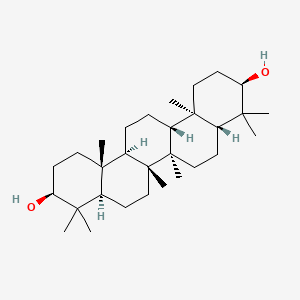



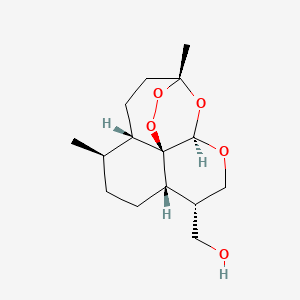

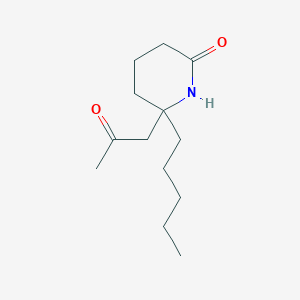
![methyl N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1250202.png)


